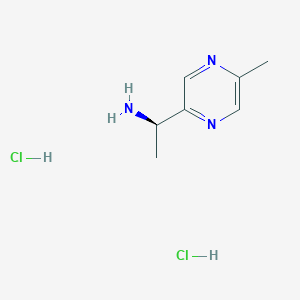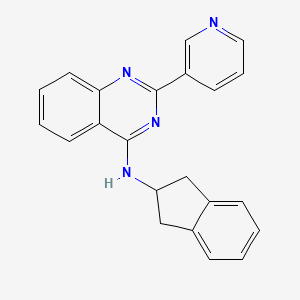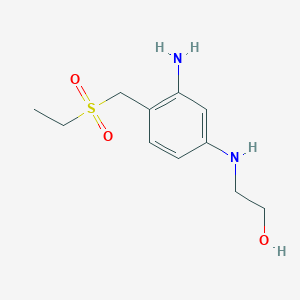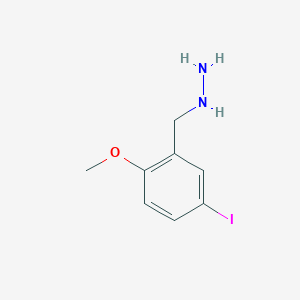
((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organophosphorus compound It features a hex-3-ene backbone with two phosphane groups attached at the 2 and 5 positions Each phosphane group is further substituted with two 3,5-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves the following steps:
Preparation of the Hex-3-ene Backbone: The hex-3-ene backbone can be synthesized through a series of organic reactions, such as Wittig reactions or olefin metathesis.
Introduction of Phosphane Groups: The phosphane groups are introduced via nucleophilic substitution reactions. This involves reacting the hex-3-ene backbone with bis(3,5-dimethylphenyl)phosphane under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification would be essential to maintain efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phosphane groups are oxidized to phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphane groups.
Substitution: The compound can participate in substitution reactions, where the 3,5-dimethylphenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the original phosphane compound.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in asymmetric synthesis and polymerization reactions.
Biology
In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
While not directly used as a drug, the compound’s derivatives could be explored for pharmaceutical applications, such as enzyme inhibitors or anticancer agents.
Industry
In industry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is valuable in the production of advanced materials, including polymers and nanomaterials. Its role as a catalyst in various industrial processes is also significant.
Mécanisme D'action
The mechanism by which ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s steric and electronic properties are crucial in determining its reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-Hexane-2,5-diylbis(diphenylphosphane): Similar backbone but with diphenylphosphane groups instead of bis(3,5-dimethylphenyl)phosphane.
(2R,5R)-Hexane-2,5-diylbis(diethylphosphane): Similar backbone but with diethylphosphane groups.
Uniqueness
((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to the presence of the 3,5-dimethylphenyl groups, which provide increased steric hindrance and electronic effects. These properties enhance its performance as a ligand in catalytic applications, offering better selectivity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane), covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C38H46P2 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
[(Z,2R,5R)-5-bis(3,5-dimethylphenyl)phosphanylhex-3-en-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C38H46P2/c1-25-13-26(2)18-35(17-25)39(36-19-27(3)14-28(4)20-36)33(9)11-12-34(10)40(37-21-29(5)15-30(6)22-37)38-23-31(7)16-32(8)24-38/h11-24,33-34H,1-10H3/b12-11-/t33-,34-/m1/s1 |
Clé InChI |
IIUHSJAXQHDYHV-FUTAZXAUSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)/C=C\[C@@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C=CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


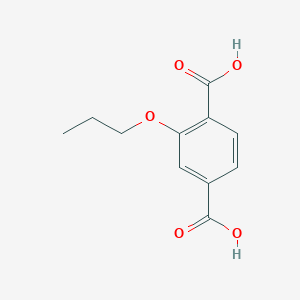

![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
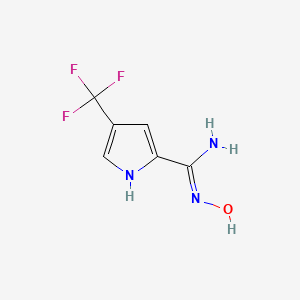

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
